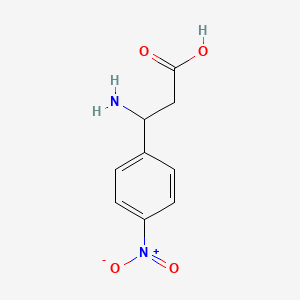

3-amino-3-(4-nitrophenyl)propanoic Acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-(4-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c10-8(5-9(12)13)6-1-3-7(4-2-6)11(14)15/h1-4,8H,5,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQPVKJZKRICRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50956447 | |

| Record name | 3-Amino-3-(4-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50956447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131690-59-0, 35005-61-9 | |

| Record name | (-)-β-Amino-4-nitrobenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131690-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-3-(4-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50956447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Amino 3 4 Nitrophenyl Propanoic Acid

Overview of Beta-Amino Acid Synthesis Strategies

The construction of the β-amino acid framework can be accomplished through numerous strategic pathways. These methods often involve the formation of key carbon-carbon or carbon-nitrogen bonds to establish the characteristic 1,3-amino-carboxyl relationship. The progress in this area has been extensively reviewed, covering transition metal catalysis, organocatalysis, and biocatalysis. rsc.org

Catalytic asymmetric synthesis represents one of the most efficient methods for producing enantiomerically enriched β-amino acids. These approaches utilize chiral catalysts to control the stereochemical outcome of the reaction. Key strategies include:

Asymmetric Hydrogenation: This method typically involves the hydrogenation of prochiral enamines or β-amino acrylates. Chiral metal complexes, often employing rhodium (Rh) or ruthenium (Ru) with chiral phosphine (B1218219) ligands, are used to deliver hydrogen stereoselectively. For instance, high enantioselectivity has been achieved in the Rh-catalyzed hydrogenation of (Z)-enamines. A Chinese patent describes a method for preparing chiral β-amino acid derivatives via asymmetric hydrogenation using a chiral ferrocene-based diphosphine ligand complexed with a transition metal. google.com

Organocatalysis: Chiral organic molecules can also catalyze the enantioselective synthesis of β-amino acids. These metal-free catalysts are often employed in reactions like conjugate additions and Mannich reactions, offering a valuable alternative to metal-based systems. rsc.org

Diastereoselective methods often rely on the use of a chiral auxiliary to direct the formation of a new stereocenter.

Alkylation of Chiral Enolates: This strategy involves attaching a chiral auxiliary to a glycine (B1666218) or β-alanine precursor. Deprotonation forms a chiral enolate, which then reacts with an electrophile. The steric influence of the auxiliary directs the approach of the electrophile, leading to a diastereomerically enriched product. The auxiliary can then be cleaved to yield the desired β-amino acid. The use of a p-toluenesulfinylimine induced chiral Strecker approach has been effective for introducing both aliphatic and aromatic side chains. nih.gov

Mannich-type Reactions: The Mannich reaction is a powerful tool for C-C bond formation and is widely used for synthesizing β-amino carbonyl compounds, which are direct precursors to β-amino acids. nih.gov Asymmetric versions often involve the addition of enolates to chiral N-sulfinyl imines. For example, the addition of titanium ester enolates to tert-butanesulfinyl aldimines provides β-amino acid derivatives with high yields and diastereoselectivities.

Conjugate addition, or Michael addition, to α,β-unsaturated carbonyl compounds is a cornerstone of β-amino acid synthesis. The stereoselectivity can be controlled in two main ways:

Addition of Nitrogen Nucleophiles: A chiral substrate or a chiral catalyst can be used to direct the addition of a nitrogen source (like an amine or hydroxylamine) to an α,β-unsaturated ester or acid. rsc.org

Addition of Carbon Nucleophiles: This involves the addition of an organometallic reagent or other carbon nucleophile to an α,β-unsaturated compound that already contains a nitrogen functionality. rsc.org For instance, copper-catalyzed conjugate addition of dialkylzinc reagents to acrylates can form quaternary stereocenters.

Homologation extends the carbon chain of a readily available α-amino acid by one methylene (B1212753) group to produce a β-amino acid. This approach is valuable as it leverages the vast chiral pool of natural and unnatural α-amino acids.

Arndt-Eistert Homologation: This is a classic and widely used method. It involves the conversion of an N-protected α-amino acid into an acid chloride, which then reacts with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement, typically promoted by a silver catalyst in the presence of water or an alcohol, yields the homologous β-amino acid or ester.

Other Homologation Methods: Alternative strategies exist, such as those involving quinone-catalyzed oxidative decarboxylation followed by a Mukaiyama-Mannich addition.

Strained cyclic molecules, particularly aziridines and β-lactams, are excellent precursors for β-amino acids.

Aziridine (B145994) Ring-Opening: Chiral aziridine-2-carboxylates can be synthesized and then opened by various nucleophiles. The regioselectivity of the ring-opening (attack at C2 or C3) is a critical factor. The use of organocuprates to open N-protected aziridines can be a highly effective method for creating substituted β-amino acids. Stereoselective synthesis of α-trifluoromethyl amino acid derivatives has been achieved via the ring-opening of strained aziridine addition products. chemicalbook.com

β-Lactam Ring-Opening: Hydrolysis of the amide bond in a β-lactam (a four-membered cyclic amide) directly yields a β-amino acid. The Staudinger cycloaddition of a ketene (B1206846) and an imine is a common method for synthesizing the β-lactam ring itself, with stereocontrol achievable through the use of chiral reactants or catalysts.

Enantioselective Synthesis of 3-amino-3-(4-nitrophenyl)propanoic Acid Stereoisomers

While a multitude of general strategies exist, specific documented methods for the enantioselective synthesis of this compound are less common. However, routes can be designed based on methodologies successfully applied to closely related analogues. A common approach involves the synthesis of the racemic compound followed by resolution.

A plausible, non-asymmetric synthesis of the racemic acid involves a one-pot reaction of 4-nitrobenzaldehyde (B150856), malonic acid, and ammonium (B1175870) acetate (B1210297), analogous to a method reported for the 2-nitro isomer. researchgate.net

Obtaining the individual stereoisomers can be achieved through several asymmetric strategies, with enzymatic resolution being a particularly effective and well-documented method for similar compounds.

Enzymatic Kinetic Resolution: This technique uses an enzyme to selectively acylate one enantiomer of a racemic mixture, allowing for the easy separation of the acylated product from the unreacted enantiomer. Research on the closely related racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate has demonstrated the efficacy of this approach. nih.gov The enzyme Candida antarctica lipase (B570770) A (CAL-A) was used to perform an enantioselective N-acylation. nih.gov This highly selective transformation allows for the isolation of both enantiomers in high purity. A similar strategy would be directly applicable to the resolution of racemic esters of this compound.

Table 1: Example of Enzymatic Resolution for a β-Amino Acid Analogue This table is based on data for the synthesis of 3-amino-3-(4-cyanophenyl)propanoic acid enantiomers and illustrates a viable pathway for the target compound. nih.gov

| Step | Reactant(s) | Reagent/Catalyst | Product |

| Synthesis | 4-cyanobenzaldehyde, Malononitrile, Ethanol, Piperidine (B6355638) | - | Ethyl (±)-3-amino-3-(4-cyanophenyl)propanoate |

| Resolution | Ethyl (±)-3-amino-3-(4-cyanophenyl)propanoate | Candida antarctica lipase A (CAL-A), Butyl butanoate | (R)-Ethyl 3-acetylamino-3-(4-cyanophenyl)propanoate and (S)-Ethyl 3-amino-3-(4-cyanophenyl)propanoate |

| Hydrolysis | Separated Enantiomers | LiOH | (R)- and (S)-3-Amino-3-(4-cyanophenyl)propanoic acid |

Biocatalysis with Nitrile Hydratase/Amidase Systems: Whole-cell biocatalysts, such as those from the Rhodococcus genus, possess nitrile hydratase and amidase enzyme systems that can be used for the kinetic resolution of racemic nitriles to produce chiral amides and acids. A potential synthetic route could therefore involve the synthesis of 3-amino-3-(4-nitrophenyl)propanenitrile, followed by an enantioselective enzymatic hydrolysis to furnish the desired chiral carboxylic acid.

Asymmetric Synthesis from Prochiral Precursors: Alternatively, a prochiral precursor such as 3-(4-nitrophenyl)propenoic acid could be subjected to an asymmetric aminohydroxylation or a conjugate addition reaction using a chiral nitrogen source or a chiral catalyst to install the amino group enantioselectively.

Asymmetric Catalytic Routes

Asymmetric catalysis offers an efficient pathway to directly obtain the desired enantiomer of this compound, minimizing the loss of material inherent in resolution methods. wikipedia.org

The development of sophisticated chiral catalysts is central to asymmetric synthesis. rsc.org Transition metal complexes, particularly with chiral ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), have shown considerable promise. While specific examples detailing the use of Ruthenium-BINAP for the direct synthesis of this compound are not extensively documented in the provided results, the principles of its application in asymmetric hydrogenation are well-established. researchgate.net These catalysts are known for their high reactivity and stability, which stems from the chelation of the BINAP ligand to the metal center. researchgate.net This coordination creates a chiral environment that can effectively control the stereochemical outcome of reactions like the hydrogenation of a suitable prochiral precursor to the target amino acid.

The general approach would involve the asymmetric reduction of a precursor molecule, such as a β-keto ester or an unsaturated analog, in the presence of a chiral ruthenium-BINAP catalyst. The choice of reaction conditions, including solvent, temperature, and pressure, would be critical in achieving high enantioselectivity.

A common and effective strategy for synthesizing β-amino acids involves a multi-step sequence. This typically begins with a condensation reaction to form a suitable precursor, followed by a key asymmetric reduction step to introduce the chiral center, and finally, hydrolysis to yield the desired amino acid.

One potential pathway starts with the condensation of 4-nitrobenzaldehyde with malonic acid and ammonium acetate to produce a β-amino acid precursor. chemicalbook.com A subsequent asymmetric hydrogenation of the resulting unsaturated intermediate, catalyzed by a chiral complex, would establish the stereocenter. For instance, rhodium-catalyzed sequential asymmetric hydrogenations have been successfully employed for similar substrates, achieving high yields and excellent enantioselectivities. nih.gov This process often involves a dynamic kinetic resolution, where an undesired intermediate is converted to the desired one. nih.gov The final step involves the hydrolysis of the resulting ester or amide to afford the target this compound.

A generalized reaction scheme is as follows:

Condensation: 4-nitrobenzaldehyde + Malonic Acid derivative → Prochiral intermediate

Asymmetric Reduction: Prochiral intermediate + H₂ (with Chiral Catalyst) → Enantioenriched precursor

Hydrolysis: Enantioenriched precursor → (R)- or (S)-3-amino-3-(4-nitrophenyl)propanoic acid

Chiral Resolution Techniques

Chiral resolution remains a widely used method for separating racemic mixtures of this compound into its individual enantiomers. wikipedia.org This approach involves separating a mixture of enantiomers, often by converting them into diastereomers that can be separated by conventional techniques. wikipedia.org

This classical resolution technique involves reacting the racemic this compound with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org These salts possess different physical properties, most importantly, different solubilities, which allows for their separation by fractional crystallization. wikipedia.orgresearchgate.net

Commonly used chiral resolving agents include optically active acids like tartaric acid or bases such as brucine. wikipedia.org The choice of the resolving agent and the crystallization solvent is often determined empirically to achieve efficient separation. wikipedia.org Once the less soluble diastereomeric salt is isolated, the chiral auxiliary is removed, typically by acid-base extraction, to yield the enantiomerically pure this compound. wikipedia.org

| Step | Description | Key Considerations |

| 1. Salt Formation | The racemic mixture of this compound is reacted with a single enantiomer of a chiral resolving agent (e.g., (R)-1-phenylethylamine). | Stoichiometry, solvent choice. |

| 2. Fractional Crystallization | The resulting mixture of diastereomeric salts is crystallized. Due to different solubilities, one diastereomer preferentially crystallizes out of the solution. | Solvent polarity, temperature control. |

| 3. Separation | The crystallized diastereomer is separated from the mother liquor by filtration. | Efficient filtration and washing. |

| 4. Liberation of Enantiomer | The separated diastereomeric salt is treated with an acid or base to remove the chiral resolving agent, yielding the pure enantiomer of this compound. | pH adjustment, extraction. |

This method, while effective, can be laborious and is limited by the fact that at least half of the starting racemic mixture is often discarded unless a racemization and recycling process is implemented. wikipedia.org

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful analytical and preparative technique for the separation of enantiomers. hplc.euresearchgate.net This method offers direct separation without the need for derivatization. researchgate.net

For the separation of amino acid derivatives like this compound, various types of CSPs are available, including Pirkle-type, polysaccharide-based, and macrocyclic antibiotic-based columns. hplc.eunih.gov Pirkle-type CSPs, which are often based on π-acceptor molecules like 3,5-dinitrobenzoyl phenylglycine, are particularly effective for separating a wide range of enantiomers. hplc.eu The separation mechanism relies on the differential interactions (e.g., π-π interactions, hydrogen bonding, dipole-dipole interactions) between the enantiomers and the chiral selector on the stationary phase. nih.govnih.gov

The choice of mobile phase is crucial for achieving good resolution. hplc.eu Normal-phase (e.g., hexane/isopropanol mixtures) and reversed-phase (e.g., aqueous buffers with organic modifiers) conditions can be employed. hplc.eu The separation can be optimized by adjusting the mobile phase composition, flow rate, and column temperature. researchgate.net

| Chiral Stationary Phase (CSP) Type | Separation Principle | Typical Mobile Phase |

| Pirkle-type (e.g., (R,R) Whelk-O1) | π-π interactions, hydrogen bonding, dipole stacking | Normal phase: n-hexane, ethanol, trifluoroacetic acid tsijournals.com |

| Polysaccharide-based (e.g., Chiralcel) | Formation of transient diastereomeric complexes | Normal or reversed phase |

| Cyclodextrin-based | Inclusion complexation | Reversed phase: aqueous buffers with organic modifiers nih.gov |

Control and Assessment of Enantiomeric Excess in Synthesis

The determination of the enantiomeric purity, expressed as enantiomeric excess (ee), is a critical aspect of asymmetric synthesis and resolution. A high enantiomeric excess indicates the prevalence of one enantiomer over the other.

Chiral HPLC is the most common and accurate method for determining the enantiomeric excess of this compound. tsijournals.com By using a suitable chiral stationary phase, the two enantiomers can be separated and their relative peak areas can be used to calculate the enantiomeric excess. For instance, a validated chiral HPLC method has been developed for the enantiomeric separation of a similar compound, β-amino-β-(4-bromophenyl) propionic acid, using a (R,R) Whelk-O1 column. tsijournals.com

In addition to HPLC, other techniques can be employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents: The enantiomers can be converted into diastereomers by reaction with a chiral derivatizing agent, such as Mosher's acid. The resulting diastereomers will have distinct NMR spectra, allowing for the quantification of each enantiomer. mdpi.com

Polarimetry: This technique measures the rotation of plane-polarized light by a chiral sample. While it can confirm the presence of a single enantiomer, it is generally less accurate for determining high enantiomeric excesses compared to chromatographic methods.

Control over the enantiomeric excess in asymmetric synthesis is achieved by careful selection and optimization of the chiral catalyst and reaction conditions. frontiersin.org In catalytic reactions, factors such as the catalyst loading, temperature, pressure, and solvent can significantly influence the stereochemical outcome. nih.gov For resolution techniques, the efficiency of the separation process, including the choice of resolving agent and crystallization conditions, dictates the final enantiomeric purity of the isolated product. researchgate.net

Industrial-Scale Production and Process Optimization

The transition from laboratory-scale synthesis to industrial production of this compound involves overcoming challenges related to scalability, cost, and process control. Key strategies focus on optimizing reaction conditions, employing advanced reactor technologies, and minimizing waste.

The large-scale synthesis of this compound can be approached through various synthetic routes, with the Mannich-type reaction being a prominent method. wikipedia.orgresearchgate.net This one-pot, three-component reaction typically involves the condensation of 4-nitrobenzaldehyde, a C1-synthon like malonic acid, and an ammonia (B1221849) source. google.comorganic-chemistry.org

To enhance scalability and cost-efficiency, several protocols can be implemented:

Catalyst Selection: The use of inexpensive and recyclable catalysts is crucial. While traditional methods may use stoichiometric amounts of reagents, modern approaches focus on catalytic systems. For the reduction of the nitro group, which might be a step in some synthetic routes, cost-effective catalysts like iron in the presence of an acid or heterogeneous catalysts such as palladium on carbon (Pd/C) are often employed. organic-chemistry.org For the core Mannich reaction, simple catalysts like sodium acetate can be effective. researchgate.net

Solvent Choice: Utilizing water as a solvent where possible, or employing solvent-free conditions, significantly reduces costs and environmental impact. organic-chemistry.org

Raw Material Sourcing: The cost of starting materials, such as 4-nitrobenzaldehyde and malonic acid, is a major factor. Sourcing these from bulk suppliers and optimizing the stoichiometry to avoid excess of expensive reagents are key economic considerations.

| Parameter | Laboratory Scale | Industrial Scale |

| Typical Batch Size | Milligrams to grams | Kilograms to tons |

| Catalyst | Often specialized/expensive | Inexpensive, recyclable (e.g., Fe, Pd/C) |

| Solvent | Purified organic solvents | Water, solvent-free, or recycled solvents |

| Cost Focus | Yield and purity | Overall process cost and throughput |

This table provides a generalized comparison of laboratory and industrial scale considerations for the synthesis of fine chemicals like this compound.

Continuous-flow chemistry offers significant advantages for the industrial production of this compound, particularly in managing highly exothermic and potentially hazardous reactions like nitration. rsc.orgnih.gov The reduction of nitroarenes has also been successfully adapted to continuous-flow systems, offering a safer and more efficient alternative to batch processing. beilstein-journals.org

Key benefits of continuous-flow reactors include:

Enhanced Safety: The small reaction volumes within the reactor minimize the risk associated with handling energetic materials and exothermic reactions. rsc.orgenergetic-materials.org.cn

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio allows for precise temperature control, leading to fewer side reactions and higher product purity. nih.gov

Increased Throughput and Automation: Once optimized, continuous-flow systems can operate for extended periods with minimal supervision, leading to high productivity. rsc.org

A potential continuous-flow process for a precursor to this compound could involve the nitration of a phenylpropanoic acid derivative, followed by amination in a subsequent reactor module. The use of microreactors has been shown to be effective for the mononitration of aromatic compounds with high selectivity. rsc.org

| Reactor Type | Advantages for Nitro Compound Synthesis |

| Batch Reactor | Suitable for smaller quantities, versatile for different reactions. |

| Continuous Stirred-Tank Reactor (CSTR) | Good for reactions with solid precipitates, allows for continuous operation. |

| Plug Flow Reactor (PFR) / Microreactor | Excellent heat and mass transfer, high safety, precise control over reaction conditions, ideal for highly exothermic reactions like nitration. rsc.orgnih.gov |

This table compares different reactor types and their suitability for processes involving nitro compounds, a key feature of the target molecule.

Maximizing the yield of the desired product while minimizing the formation of impurities is a central goal of process optimization. For the synthesis of this compound, several strategies can be employed:

Reaction Condition Optimization: A systematic study of reaction parameters such as temperature, pressure, reactant concentration, and catalyst loading can significantly improve yield. For instance, in reductive amination processes, controlling the pH and the choice of reducing agent can prevent the formation of over-reduced or side-chain-reacted byproducts. researchgate.netnih.gov

Impurity Profiling: A thorough analysis of the reaction mixture to identify the structure of byproducts is essential. In the nitration of aromatic rings, common byproducts include isomers and dinitrated compounds. nih.gov In amination reactions, byproducts from over-alkylation can occur. acs.org

Selective Catalysis: The use of chemoselective catalysts can help to avoid unwanted reactions. For example, when reducing a nitro group in the presence of other reducible functional groups, specific catalysts can be chosen to target only the nitro group. organic-chemistry.org In continuous-flow nitration of o-xylene, phenolic impurity was significantly reduced compared to the batch process. nih.gov

| Strategy | Impact on Yield and Purity |

| Optimized Temperature Control | Reduces thermal degradation and formation of side products. |

| Use of Selective Catalysts | Increases conversion of reactants to the desired product, minimizes unwanted reactions. organic-chemistry.org |

| Control of Stoichiometry | Prevents side reactions caused by excess reagents. |

| In-situ Product Removal | Can shift the reaction equilibrium towards the product and prevent degradation. |

This table outlines common strategies for yield enhancement and byproduct minimization in chemical synthesis.

Biosynthetic Pathways to Beta-Amino Acid Containing Natural Products

While a specific natural biosynthetic pathway for this compound has not been identified, the principles of biosynthesis for related molecules can provide a blueprint for its potential enzymatic production. The biosynthesis of β-amino acids and nitro-containing natural products involves a diverse array of enzymes and metabolic routes. rsc.orgrsc.org

β-Amino acids in nature are often derived from their α-amino acid counterparts through the action of enzymes like amino mutases. rsc.org For example, phenylalanine ammonia-lyases (PALs) can be engineered to catalyze the addition of ammonia to acrylic acids, offering a potential route to β-amino acids. researchgate.net

The introduction of a nitro group into a molecule is a less common but known biosynthetic transformation. In some bacteria, the biosynthesis of nitro-containing compounds involves nitric oxide (NO) and is catalyzed by specialized enzymes, often cytochrome P450 homologs. nih.gov For instance, the biosynthesis of β-nitropropionic acid in Penicillium atrovenetum has been studied, revealing insights into the nitrogen source and potential precursors for the nitro group. asm.org Another potential pathway could involve the oxidation of an amino group to a nitro group, a transformation that has been explored in the context of producing high-energy nitramines. serdp-estcp.mil

A hypothetical biosynthetic pathway to this compound could involve:

Formation of a Phenylalanine Precursor: Biosynthesis would likely start from the shikimate pathway, which produces chorismate, a key precursor to aromatic amino acids like phenylalanine. nih.govyoutube.com

Introduction of the Nitro Group: An enzyme, potentially a nitro-synthase or a P450 enzyme, could nitrate (B79036) a phenylalanine-like intermediate at the para position. nih.gov

Conversion to a β-Amino Acid: An amino mutase could then catalyze the rearrangement of the α-amino group to the β-position to form the final product.

The engineering of microbial cell factories, for example in E. coli or Corynebacterium glutamicum, has been extensively used for the production of aromatic amino acids and could be adapted for the synthesis of novel derivatives. nih.govfrontiersin.org By introducing genes for the necessary enzymes (e.g., nitro-synthases and amino mutases) into a host organism optimized for aromatic compound production, a biocatalytic route to this compound could be developed.

| Enzyme Class | Potential Role in Biosynthesis |

| Shikimate Pathway Enzymes | Synthesis of the aromatic ring precursor (chorismate). nih.govyoutube.com |

| Nitro-synthase / P450 Monooxygenase | Introduction of the nitro group onto the aromatic ring. nih.gov |

| Amino Mutase | Isomerization of an α-amino acid precursor to the β-amino acid product. rsc.org |

| Transaminase | Potential alternative for the introduction of the amino group. researchgate.net |

This table presents a hypothetical combination of enzyme classes that could be involved in a biosynthetic pathway for this compound.

Chemical Reactivity and Advanced Derivatization of 3 Amino 3 4 Nitrophenyl Propanoic Acid

Influence of Molecular Architecture on Chemical Reactivity

The chemical behavior of 3-amino-3-(4-nitrophenyl)propanoic acid is intrinsically linked to its three-dimensional structure and the electronic properties of its constituent functional groups.

The presence of both an amino (NH₂) group and a carboxylic acid (-COOH) group allows the molecule to form strong intermolecular bonds, such as hydrogen bonds and ionic interactions. vulcanchem.com This capacity for multiple interactions results in a high boiling point and affects its solubility. vulcanchem.com At physiological pH, these functional groups can exist in their ionized forms (NH₃⁺ and COO⁻), creating a zwitterionic structure. evitachem.com This dual acidic and basic nature is fundamental to its chemical behavior, allowing it to react with both acids and bases.

Strategic Functional Group Transformations

The distinct reactivity of each functional group on this compound enables a variety of strategic derivatizations.

A primary transformation strategy for this compound involves the reduction of the aromatic nitro group to a primary amine (aniline derivative). This conversion dramatically alters the electronic properties of the phenyl ring and introduces a new site for derivatization. The resulting amino group can then participate in numerous reactions, such as acylation, alkylation, and diazotization, paving the way for a diverse range of substituted analogs. A variety of reducing agents can be employed for this purpose, offering different levels of chemoselectivity. evitachem.comorganic-chemistry.org

Common methods for the reduction of aromatic nitro groups are summarized in the table below.

| Reagent/Catalyst System | Description | Functional Group Tolerance |

| Metal-Free (e.g., HSiCl₃ and tertiary amine) | Offers a mild, metal-free reduction of aromatic nitro groups. organic-chemistry.org | Tolerates many functional groups. organic-chemistry.org |

| Iron-Based Catalysts (e.g., with formic acid) | Enables reduction under mild, base-free transfer hydrogenation conditions. organic-chemistry.org | A broad range of substrates, including other reducible functional groups, are tolerated. organic-chemistry.org |

| Palladium on Carbon (Pd/C) | A classic method using catalytic hydrogenation, often with a hydrogen balloon or a transfer hydrogenating agent like triethylsilane. organic-chemistry.org | Effective for nitro group reduction, though may affect other reducible groups like alkenes or alkynes if not controlled. |

| Tetrahydroxydiboron | A metal-free method that works under mild conditions in water. organic-chemistry.org | Highly chemoselective, tolerating sensitive groups like vinyl, ethynyl, and carbonyl. organic-chemistry.org |

| Zinc (Zn) in Acidic Medium | A traditional method for nitro group reduction. evitachem.com | Conditions are harsh and may not be suitable for acid-sensitive functional groups. |

This table is generated based on data from referenced research findings. evitachem.comorganic-chemistry.org

The carboxylic acid and the aliphatic amino group are primary sites for modification. The carboxylic acid can be readily converted into esters, amides, or acid chlorides. Esterification, typically performed under acidic conditions with an alcohol, can alter the molecule's solubility and reactivity. evitachem.com The amino group can undergo N-acylation to form amides. researchgate.net These transformations are fundamental in peptide synthesis and the creation of novel molecular scaffolds. sigmaaldrich.comnih.govmdpi.com For instance, derivatives of the related 3-((4-hydroxyphenyl)amino)propanoic acid have been synthesized to create libraries of compounds with potential biological activities. nih.govmdpi.com

Synthesis and Utility of Protected Derivatives

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the amino and carboxylic acid groups to prevent unwanted side reactions. This is achieved by introducing protecting groups, which can be selectively removed later.

Common protecting groups for the amino function include tert-Butoxycarbonyl (Boc) and Fluorenylmethyloxycarbonyl (Fmoc). The synthesis of an Fmoc-protected derivative, for example, can be achieved by reacting the amino acid with 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu) in the presence of a base like sodium bicarbonate (NaHCO₃). researchgate.net Similarly, the Boc group is introduced using Di-tert-butyl dicarbonate (B1257347) (Boc₂O). These protected derivatives are crucial intermediates, particularly in solid-phase peptide synthesis. researchgate.netsigmaaldrich.com The carboxylic acid group can be protected as an ester, such as a methyl or ethyl ester, which can later be hydrolyzed back to the carboxylic acid. researchgate.net

The use of these protected forms allows for precise, stepwise construction of more complex molecules, enabling the selective modification of other parts of the molecule, such as the aromatic amine generated from the reduction of the nitro group.

Boc-Protected Forms in Peptide Synthesis

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in peptide synthesis, and its application to this compound facilitates its use as a specialized building block. The resulting compound, Boc-(S)-3-amino-3-(4-nitrophenyl)propanoic acid, is widely employed in medicinal chemistry and pharmaceutical research. chemimpex.com The Boc group serves to temporarily mask the nucleophilic amino group, preventing unwanted side reactions during the peptide coupling process. biosynth.com This protection is crucial for the stepwise and controlled assembly of peptide chains.

One of the primary advantages of the Boc group is its stability under a variety of conditions, yet it can be readily removed using mild acidic conditions, such as with trifluoroacetic acid (TFA). creative-peptides.com This orthogonality allows for the selective deprotection of the α-amino group without disturbing other acid-labile protecting groups that may be present on the side chains of other amino acids in the sequence. The incorporation of the 4-nitrophenyl moiety introduces specific structural properties that can be leveraged in drug design to influence the biological activity and stability of the resulting peptides. chemimpex.com Researchers utilize Boc-protected 4-nitrophenyl-β-alanine to create modified peptides with enhanced therapeutic properties. chemimpex.com The synthesis of these modified peptides is a critical aspect of drug development, aiming to create new pharmaceuticals that target specific biological pathways. chemimpex.com

| Property | Description | Reference |

|---|---|---|

| Chemical Name | tert-Butyl (S)-(1-carboxy-2-(4-nitrophenyl)ethyl)carbamate | chemimpex.com |

| Protecting Group | Boc (tert-butyloxycarbonyl) | |

| Key Application | Building block in peptide synthesis and drug development. | chemimpex.com |

| Function of Boc Group | Protects the amino group to prevent self-coupling and other side reactions. | biosynth.com |

| Deprotection Condition | Mild acidic conditions (e.g., Trifluoroacetic Acid - TFA). | creative-peptides.compeptide.com |

| Advantages | Enhances stability and solubility; allows for selective deprotection. | chemimpex.com |

Fmoc-Protected Forms in Solid-Phase Synthesis

In the realm of solid-phase peptide synthesis (SPPS), the 9-fluorenylmethyloxycarbonyl (Fmoc) group is the protecting group of choice. altabioscience.comnih.gov The corresponding derivative, Fmoc-(S)-3-amino-3-(4-nitrophenyl)propanoic acid, is a vital building block for this methodology. chemimpex.com SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. biosynth.com The Fmoc group protects the α-amino group of the incoming amino acid. altabioscience.com

The key advantage of the Fmoc strategy is that the protecting group is removed under mild basic conditions, typically with a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). creative-peptides.com This contrasts with the acid-labile Boc group, providing an orthogonal protection scheme that is compatible with acid-sensitive side-chain protecting groups (such as tBu) and linkers. biosynth.comchempep.com The use of Fmoc chemistry is considered a milder approach compared to the Boc/Benzyl strategy and is highly suitable for automation and the rapid synthesis of complex peptides. altabioscience.comnih.gov The strong UV absorbance of the fluorenyl group is another useful feature, allowing for real-time monitoring of the deprotection step to ensure the reaction has gone to completion. altabioscience.com The incorporation of Fmoc-3-amino-3-(4-nitrophenyl)propanoic acid allows for the creation of peptides with tailored biological activities, which is valuable in drug discovery, including cancer therapy research. chemimpex.com

| Property | Description | Reference |

|---|---|---|

| Chemical Name | (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-nitrophenyl)propanoic acid | chemimpex.com |

| Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) | chemimpex.com |

| Key Application | Building block in Solid-Phase Peptide Synthesis (SPPS). | chemimpex.com |

| Function of Fmoc Group | Base-labile protection of the α-amino group during peptide chain elongation. | altabioscience.com |

| Deprotection Condition | Mild basic conditions (e.g., 20% piperidine in DMF). | creative-peptides.com |

| Advantages in SPPS | Milder conditions than Boc/Bzl; orthogonal to acid-labile groups; allows UV monitoring. | altabioscience.comchempep.com |

Coordination Chemistry: Formation of Metal Complexes with Beta-Amino Acids

Amino acids are excellent ligands for metal ions, and this compound, as a β-amino acid, is no exception. It can coordinate with transition metal ions to form stable complexes. wikipedia.org The most common coordination mode for amino acids involves chelation through the nitrogen atom of the amino group and an oxygen atom of the carboxylate group, forming a stable ring structure. wikipedia.orgnih.gov In the case of β-amino acids like this one, a six-membered chelate ring is formed, which is also a stable conformation.

The synthesis of these metal complexes typically involves reacting a metal salt (e.g., chlorides or acetates) with the amino acid in a suitable solvent, often at a neutral or slightly basic pH to ensure the deprotonation of the carboxylic acid group. researchgate.netsemanticscholar.org Studies on the coordination chemistry of the simplest β-amino acid, β-alanine, with metals like platinum(II) and palladium(II) have shown the formation of various complexes, including bischelates where the ligand is bidentate (coordinated via NH₂ and OCO⁻) and halide complexes where the ligand is monodentate (coordinated only via the NH₂ group). nih.gov The presence of the 4-nitrophenyl group in this compound can influence the electronic properties and steric environment of the coordination sphere. Furthermore, the nitro group itself contains oxygen atoms that could potentially participate in coordination, leading to more complex structures or bridging between metal centers. nih.gov The resulting metal complexes can exhibit diverse geometries, such as square planar or octahedral, depending on the metal ion and the stoichiometry of the reaction. wikipedia.orgscirp.org These coordination compounds are of interest not only for fundamental studies in inorganic chemistry but also because chelation can enhance the biological activity of the organic ligand. nih.gov

| Metal Ion | Potential Coordination Mode | Common Geometry | Reference |

|---|---|---|---|

| Pd(II), Pt(II) | Bidentate (N,O-chelate) or Monodentate (N-donor) | Square Planar | nih.gov |

| Cu(II) | Bidentate (N,O-chelate) | Square Planar or Octahedral | researchgate.netscirp.org |

| Ni(II) | Bidentate (N,O-chelate) | Square Planar or Octahedral | researchgate.netscirp.org |

| Co(II) | Bidentate (N,O-chelate) | Square Planar or Octahedral | researchgate.netsemanticscholar.org |

| Zn(II) | Bidentate (N,O-chelate) | Tetrahedral | researchgate.net |

Applications in Advanced Organic Synthesis and Building Block Chemistry

Role as a Chiral Building Block in Asymmetric Synthesis

Enantiomerically pure compounds are of paramount importance in medicinal chemistry, as the biological activity of a molecule is often dependent on its specific stereochemistry. researchgate.net Non-natural amino acids like the enantiomers of 3-amino-3-(4-nitrophenyl)propanoic acid are part of the "chiral pool," a collection of readily available, enantiopure compounds used as starting materials in asymmetric synthesis. researchgate.netuleth.ca

The (S)- and (R)-enantiomers of this compound serve as versatile chiral synthons. The inherent chirality at the β-carbon can be transferred to new molecules, allowing for the stereocontrolled synthesis of complex targets. This strategy avoids the need for developing a new asymmetric method or performing a costly chiral resolution at a later stage in a synthetic sequence. The presence of the amino and carboxylic acid groups provides handles for peptide coupling or other modifications, while the nitrophenyl group can be chemically altered, for instance, through reduction to an amine, to introduce further complexity and functionality.

Construction of Complex Organic Molecules

Amino acids are fundamental precursors for the biosynthesis of alkaloids, a diverse class of naturally occurring complex molecules. researchgate.netegpat.com The core structure of β-aryl-β-amino acids, such as 3-amino-3-phenylpropanoic acid, has been identified as a key component in the structure of certain alkaloids. For example, a derivative, 3-dimethylamino-3-phenylpropanoic acid, constitutes the acidic portion of the ester alkaloid taxine, found in yew species. annualreviews.org This highlights the role of the 3-amino-3-arylpropanoic acid scaffold in forming the backbone of intricate natural products. The 4-nitro substituent on this compound offers an additional site for synthetic elaboration, enabling its use in the construction of a wide range of complex, nitrogen-containing heterocyclic structures which are prevalent in pharmaceuticals and bioactive compounds. researchgate.nettandfonline.com

Precursors for Synthetically Challenging Biologically Active Compounds

The structural framework of this compound is particularly well-suited for the synthesis of certain classes of biologically active compounds that are otherwise challenging to produce.

The β-lactam (2-azetidinone) ring is a core structural feature of many important antibiotics, including penicillins and cephalosporins. 3-Amino-β-lactams are crucial intermediates for these and other novel therapeutic agents. google.com The Staudinger [2+2] cycloaddition of a ketene (B1206846) and an imine is a powerful method for constructing the β-lactam ring. researchgate.net

Recent research has demonstrated the direct use of precursors derived from this compound in the synthesis of substituted β-lactams. In a notable example, a diprotected monocyclic β-lactam was synthesized using a Staudinger cycloaddition. annualreviews.org The key intermediate, tert-butyl (2-(4-nitrophenyl)-4-oxoazetidin-3-yl)carbamate, was successfully synthesized, showcasing the incorporation of the 4-nitrophenyl moiety at the C-4 position of the β-lactam ring. annualreviews.org This synthesis provides a pathway to novel β-lactam structures with potential pharmacological activities. annualreviews.org

Synthetic Data for a β-Lactam Intermediate

| Compound | Method | Key Reagents | Result |

| tert-butyl (2-(4-nitrophenyl)-4-oxoazetidin-3-yl)carbamate | Staudinger [2+2] Cycloaddition & Deprotection | tert-butyl (1-(2,4-dimethoxybenzyl)-2-(4-nitrophenyl)-4-oxoazetidin-3-yl)carbamate, Cerium Ammonium (B1175870) Nitrate (B79036) | Successful synthesis of the N-deprotected 3-amino-β-lactam derivative. annualreviews.org |

There is no readily available scientific literature demonstrating the direct incorporation of this compound into the specific enzyme inhibitors Pepstatin or Amastatin.

Research Applications in Pharmaceutical and Medicinal Chemistry

Key Intermediate in Drug Discovery and Development

3-amino-3-(4-nitrophenyl)propanoic acid serves as a crucial intermediate in the synthesis of various bioactive molecules. chemimpex.com Its structure is particularly useful because the nitro group can be chemically reduced to an amine, which then allows for a wide range of further chemical reactions to create diverse derivatives. vulcanchem.com This versatility makes it an essential component in the development of new therapeutic agents, especially in the fields of medicinal chemistry and neuropharmacology. chemimpex.com The stereochemical purity of the compound is critical in these applications, as the specific three-dimensional arrangement of its atoms (enantiopurity) often dictates its biological activity. vulcanchem.com

The compound is identified as a precursor for the synthesis of kinase inhibitors. vulcanchem.com Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. nih.gov Tyrosine kinase inhibitors (TKIs), for example, are a major class of targeted cancer therapies. mdpi.com The molecular framework of this compound provides a scaffold that can be elaborated into molecules designed to fit into the active sites of specific kinases, thereby blocking their activity. vulcanchem.com

The compound also functions as a precursor in the creation of neurotransmitter analogs. vulcanchem.com Neurotransmitters are chemical messengers that transmit signals across synapses in the nervous system. tmc.edu Analogs are molecules that are structurally similar to natural neurotransmitters and can mimic or block their effects. By modifying the structure of this compound, chemists can design molecules that interact with specific neurotransmitter receptors. chemimpex.comvulcanchem.com For instance, β-alanine, a structural isomer of α-amino acids, is itself a non-proteinogenic amino acid neurotransmitter found in the central nervous system. nih.gov The development of analogs based on this structural motif is a key strategy in neuropharmacology. chemimpex.com

Design and Synthesis of Targeted Therapeutic Agents

The utility of this compound extends to the rational design of therapeutic agents that target specific biological pathways or molecules. Its derivatives have been investigated for their potential to act as highly selective drugs for complex diseases.

Derivatives of this compound have been specifically explored as potential anticancer agents that function by inhibiting tyrosine kinases. vulcanchem.com Receptor tyrosine kinases (RTKs) are crucial proteins that govern cancer cell growth and proliferation. nih.gov The strategy involves creating derivatives that can compete with adenosine (B11128) triphosphate (ATP) for the binding site on the kinase, effectively shutting down the signaling pathways that drive cancer. vulcanchem.com

| Therapeutic Target | Proposed Mechanism of Action | Therapeutic Application | Source |

|---|---|---|---|

| Tyrosine Kinases | Derivatives compete with ATP binding sites, inhibiting kinase activity. | Anticancer Agents | vulcanchem.com |

Structural analogs derived from this compound show promise as neuroactive compounds for modulating the activity of glutamate (B1630785) receptors. vulcanchem.com Glutamate is the primary excitatory neurotransmitter in the brain, and its dysregulation is a key factor in the pathophysiology of numerous neurological disorders, including epilepsy. nih.gov Epilepsy is characterized by an imbalance between excitatory and inhibitory signals in the brain. nih.govnih.gov

The two main types of glutamate receptors are ionotropic (iGluRs) and metabotropic (mGluRs). nih.gov The iGluRs include NMDA, AMPA, and kainate receptors, which are responsible for fast excitatory neurotransmission. nih.govnih.gov Structural analogs of the parent compound can be designed to modulate the activity at these receptors, offering a potential therapeutic approach for conditions like epilepsy. vulcanchem.com Research has shown that antagonists of glutamate receptors can be effective in treating epilepsy, making the development of new modulators an active area of investigation. nih.govspringernature.com

| Therapeutic Target | Condition | Proposed Mechanism of Action | Source |

|---|---|---|---|

| Glutamate Receptors | Epilepsy | Structural analogs modulate receptor activity. | vulcanchem.comnih.gov |

Exploration for Novel Chemical Entities with Therapeutic Potential

Beyond its use in creating derivatives with known targets, this compound and its related structures are being explored as scaffolds for the development of entirely new classes of drugs. mdpi.comnih.govsemanticscholar.org A chemical scaffold is a core structure upon which a variety of chemical groups can be attached to create a library of diverse compounds for screening. The broader class of 3-nitropropionic acid derivatives is recognized in medicinal chemistry for its significant potential in developing novel therapeutics. mdpi.com The strong electron-withdrawing nature of the nitro group can influence a molecule's reactivity and biological activity, sometimes enabling targeted action against pathogens or cancer cells. mdpi.com Studies on the related scaffold, 3-((4-hydroxyphenyl)amino)propanoic acid, have demonstrated that it can be used to generate novel candidates with promising anticancer and antioxidant properties, highlighting the potential of this chemical class in drug discovery. mdpi.com

Integration into Peptide and Peptidomimetic Research

Utilization in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the efficient and automated construction of peptide sequences. kennesaw.edu The methodology involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin support. kennesaw.eduosti.gov 3-amino-3-(4-nitrophenyl)propanoic acid is suitable for application in peptide synthesis, providing a unique building block for creating modified peptides. sigmaaldrich.comglentham.com While it can be used in solution-phase synthesis, its derivatives are also designed for SPPS. For instance, a related compound, N-(9-Fluorenylmethyloxycarbonyl)-3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propionic acid, has been synthesized for use as a photocleavable linker in SPPS, demonstrating the adaptability of this class of molecules to standard synthesis protocols. researchgate.net

Beta-amino acids are structural isomers of α-amino acids, with the amino group attached to the second carbon atom from the carboxyl group. The incorporation of conformationally constrained β-amino acids into peptide backbones is a recognized strategy for influencing peptide structure. nih.govcapes.gov.br The structure of this compound, with the bulky nitrophenyl group attached to the β-carbon, restricts the rotational freedom around the backbone bonds. This inherent constraint is a desirable feature in peptide design. rsc.org The inclusion of such constrained residues is a powerful tool for controlling the conformation of peptidomimetics and peptide models. enamine.net

The primary reason for incorporating constrained amino acids is to introduce conformational rigidity into the otherwise flexible peptide chain. enamine.netmdpi.com This rigidity helps to pre-organize the peptide into a specific secondary structure, which can be crucial for binding to a biological target. enamine.net The introduction of rigid elements can dictate the folding of the peptide chain, stabilizing or destabilizing specific secondary structures like β-sheets and β-turns. nih.govcapes.gov.brenamine.net This principle is analogous to the role of the naturally occurring imino acid proline, which imposes significant rotational restrictions on the polypeptide backbone. nih.gov By strategically placing residues like this compound, chemists can guide a peptide to adopt a more defined and stable three-dimensional shape.

Enhancement of Peptide Stability and Bioactivity

A major hurdle in the development of peptide-based therapeutics is their susceptibility to degradation by proteases and their inherent flexibility, which can lead to lower binding affinity. mdpi.comnih.gov The use of unnatural amino acids like this compound is a key strategy to overcome these limitations.

Peptidases and proteases are enzymes that specifically recognize and cleave peptide bonds between L-α-amino acids. Peptides that contain β-amino acids in their backbone are often poor substrates for these enzymes. This altered backbone structure hinders enzyme recognition, leading to a significant increase in the peptide's metabolic stability and half-life in biological systems. nih.gov Research has shown that substituting standard amino acids with unnatural variants, including D-amino acids and other modified structures, enhances stability against proteases found in plasma and those secreted by bacteria. nih.gov This improved resistance to proteolytic degradation is a critical advantage for developing more robust peptide drug candidates. nih.gov

The introduction of this compound can be used to fine-tune the biological activity of a peptide. By inducing a specific, rigid conformation, the modified peptide may exhibit enhanced binding to its target receptor or enzyme. scilit.com Furthermore, the nitrophenyl group itself can be a pharmacophore or a point for further chemical modification to optimize biological function. Derivatives of similar structures, such as 3-((4-hydroxyphenyl)amino)propanoic acid, have been explored as scaffolds for developing novel anticancer, antioxidant, and antimicrobial agents. nih.govmdpi.com This demonstrates that the core structure can be tailored to achieve a wide range of specific biological activities, from enzyme inhibition to antimicrobial action. capes.gov.brmdpi.com

Development of Beta-Peptides and Peptidomimetics

The use of this compound extends beyond single substitutions in α-peptides. It serves as a monomer for the synthesis of β-peptides and other peptidomimetics.

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with modified backbones to improve properties like stability and bioavailability. nih.govusf.edu β-peptides, which are oligomers composed entirely of β-amino acids, are a prominent class of peptidomimetics. These molecules can fold into stable, predictable secondary structures, such as helices and sheets, that are distinct from those of α-peptides. The ability to form these stable structures, combined with their resistance to proteolysis, makes β-peptides attractive candidates in drug discovery. usf.edu The development of peptidomimetics using building blocks like this compound opens avenues to new therapeutic agents that retain the high specificity of peptides but possess superior drug-like properties. researchgate.net

Data Tables

Table 1: Research Findings on the Incorporation of Constrained β-Amino Acids

| Research Area | Finding | Significance | Reference(s) |

| Conformational Control | Incorporation of constrained residues like β-amino acids can induce the formation of specific secondary structures such as β-sheets and β-turns. | Allows for the rational design of peptides with pre-defined three-dimensional shapes, which is crucial for target binding. | nih.gov, capes.gov.br, enamine.net |

| Proteolytic Stability | Peptides containing unnatural amino acids in their backbone show enhanced resistance to degradation by proteases. | Increases the in vivo half-life of peptide-based drugs, improving their therapeutic potential. | nih.gov, nih.gov |

| Bioactivity Tailoring | Modifying peptides with constrained amino acids can lead to the development of potent and selective inhibitors or agents with novel activities. | Enables the optimization of peptides for specific therapeutic applications, such as enzyme inhibition or antimicrobial activity. | capes.gov.br, nih.gov, mdpi.com |

| Peptidomimetic Design | β-amino acids are key building blocks for β-peptides and other peptidomimetics that mimic natural peptide function with improved stability. | Provides access to new classes of therapeutic molecules with enhanced "drug-like" properties compared to natural peptides. | usf.edu, researchgate.net |

Formation of Stable Secondary Structures (Helices, Turns, Sheets)

The introduction of β-amino acids into a peptide sequence can profoundly influence its three-dimensional structure. While α-peptides readily form well-defined secondary structures like α-helices and β-sheets, the incorporation of β-amino acids can lead to the formation of novel and highly stable helical and turn structures. nih.govnih.govnih.gov Peptides composed entirely of β-amino acids, known as β-peptides, are known to adopt a variety of helical conformations, including the 14-helix, which is characterized by a hydrogen-bonding pattern between the C=O group of one residue and the N-H group of the residue two positions ahead (i to i-2). nih.gov

While specific studies detailing the precise secondary structures formed by peptides exclusively containing this compound are limited, research on analogous compounds provides significant insights. For instance, conformational analysis of peptides containing β-methyl-para-nitrophenylalanine, a structurally similar β-amino acid, has demonstrated that the β-substituent significantly restricts the conformational freedom of the side chain. nih.gov This restriction can be a critical factor in pre-organizing the peptide backbone to favor specific secondary structures.

Furthermore, the strategic placement of β-amino acids within a sequence of α-amino acids can induce the formation of stable β-turns, which are crucial for the biological activity of many peptides. nih.gov The conformational preferences of the this compound residue, influenced by the steric bulk and electronic properties of the nitrophenyl group, can be exploited to design peptides with specific and predictable folding patterns. The ability to control peptide conformation is paramount for creating molecules that can effectively interact with biological targets.

Table 1: Influence of β-Amino Acids on Peptide Secondary Structures

| Structural Element | Influence of β-Amino Acid Incorporation | Key Findings from Related Research |

|---|---|---|

| Helices | Can induce the formation of novel helical structures (e.g., 14-helix) in β-peptides and mixed α/β-peptides. nih.gov | β-peptides can adopt stable helical conformations even in short sequences. nih.gov The substitution pattern on the β-amino acid is a key determinant of the preferred helical type. |

| Turns | Can act as potent inducers of β-turns, critical for receptor binding and biological activity. nih.gov | The constrained nature of some β-amino acids helps to nucleate and stabilize turn structures within a peptide chain. |

| Sheets | The impact on β-sheet formation is less well-documented for this specific compound, but β-amino acids can be incorporated into sheet-like structures. | The alternating nature of side chains in β-sheets can be mimicked by specific arrangements of α- and β-amino acids. |

Functional Mimicry of Alpha-Peptides

A significant area of research is the development of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. The incorporation of this compound is a promising strategy in this endeavor. Peptides containing β-amino acids, often referred to as α/β-peptides, can successfully mimic the surface of α-helical peptides, which are involved in numerous protein-protein interactions. nih.govnih.govwisc.edu

This mimicry is crucial because many disease pathways are mediated by such interactions. By creating α/β-peptides that replicate the spatial arrangement of key side chains of an α-helical binding partner, it is possible to design potent inhibitors of these interactions. wisc.eduscispace.com A key advantage of using β-amino acids is the enhanced proteolytic stability they confer upon the peptide. nih.govnih.gov Natural peptides are often rapidly degraded by proteases in the body, limiting their therapeutic potential. The altered backbone structure of peptides containing β-amino acids is not readily recognized by these enzymes, leading to a longer half-life in vivo. nih.gov

For example, research on α/β-peptides designed to mimic the gp41 protein of HIV has shown that these unnatural oligomers can effectively block viral fusion with host cells, demonstrating true functional mimicry. wisc.edu While this specific study did not use this compound, it highlights the principle that the introduction of β-amino acids can lead to potent and stable mimics of α-peptides. The nitrophenyl group of this compound can engage in specific interactions, such as π-stacking, with biological targets, potentially enhancing the binding affinity and specificity of the peptidomimetic.

Table 2: Comparison of α-Peptides and Peptidomimetics with this compound

| Property | α-Peptide | Peptidomimetic with this compound (Inferred) |

|---|---|---|

| Backbone Structure | Composed exclusively of α-amino acids. | Contains at least one β-amino acid, altering the backbone periodicity. |

| Secondary Structure | Forms canonical α-helices, β-sheets, and turns. | Can mimic α-helical structures and induce stable, unique turn conformations. |

| Proteolytic Stability | Generally susceptible to degradation by proteases. | Significantly enhanced resistance to proteolytic cleavage. nih.govnih.gov |

| Biological Function | Natural biological activity. | Designed to mimic or modulate the biological activity of the parent α-peptide. |

| Binding Interactions | Relies on the spatial arrangement of α-amino acid side chains. | Can replicate the side-chain display of an α-peptide, with potential for additional interactions via the nitrophenyl group. |

Impact on the Discovery and Development of Peptide Therapeutics

The unique properties of peptides containing this compound have a direct and positive impact on the discovery and development of new peptide-based drugs. The enhanced proteolytic stability is a major driver, as it addresses one of the most significant hurdles in peptide drug development. nih.gov

The potential for this compound to be incorporated into antimicrobial and anticancer peptides is an area of active investigation. Studies on structurally related compounds, such as derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, have demonstrated promising antimicrobial activity against a range of pathogens, including drug-resistant strains. mdpi.com The inclusion of a nitro group, as in this compound, has also been shown to enhance the antimicrobial properties of certain compounds. mdpi.com

In the realm of anticancer peptides, the ability to design stable, structured peptides that can mimic the binding surfaces of proteins involved in cancer progression is of high value. nih.govnih.govmdpi.com The incorporation of unnatural amino acids is a key strategy to improve the stability and bioactivity of anticancer peptides. While direct application of this compound in a clinically approved therapeutic is yet to be reported, its utility as a building block in the synthesis of bioactive peptides for drug development is recognized. chemimpex.com The ability to create peptides with defined secondary structures and enhanced stability opens up new avenues for targeting challenging disease-related proteins that have been difficult to address with traditional small molecules.

Table 3: Potential Applications of this compound in Peptide Therapeutics

| Therapeutic Area | Rationale for Use | Potential Advantages |

|---|---|---|

| Antimicrobial Agents | The nitrophenyl group may contribute to antimicrobial activity, and the β-amino acid backbone enhances stability. | Increased potency against resistant bacteria and longer duration of action. mdpi.com |

| Anticancer Agents | Enables the design of stable peptidomimetics that can disrupt protein-protein interactions crucial for tumor growth and survival. nih.govnih.govmdpi.com | Improved tumor penetration and reduced susceptibility to degradation in the tumor microenvironment. |

| Enzyme Inhibitors | The constrained conformation can lead to highly specific and potent inhibitors of targeted enzymes. | High selectivity and reduced off-target effects compared to less structured inhibitors. |

Bioconjugation and Advanced Biomedical Labeling Applications

Covalent Attachment to Biomolecules through Amino and Carboxylic Acid Groups

The primary amino (-NH2) and carboxylic acid (-COOH) groups on the propanoic acid backbone are the key functional handles that permit the covalent attachment of 3-amino-3-(4-nitrophenyl)propanoic acid to various biomolecules. vulcanchem.com This bifunctionality allows it to act as a versatile linker. Standard peptide coupling chemistries, such as those employing carbodiimides (e.g., EDC) and N-hydroxysuccinimide (NHS), can be used to activate the carboxylic acid group for reaction with primary amines on proteins, peptides, or other biomolecules, forming a stable amide bond.

Conversely, the amino group can be acylated or can react with activated esters on other molecules. This dual reactivity enables its integration into larger molecular constructs, serving as a bridge between a biomolecule and a functional moiety, such as a drug or a dye. The conjugation of small bioactive molecules to amino acids is a promising and successful method for developing new leads with enhanced properties. nih.gov

Applications in Antibody-Drug Conjugates (ADCs) for Site-Specific Conjugation

In the rapidly advancing field of targeted cancer therapy, this compound and its derivatives are utilized in the construction of Antibody-Drug Conjugates (ADCs). vulcanchem.com ADCs are a class of biopharmaceuticals designed to deliver a potent cytotoxic agent directly to cancer cells by attaching it to a monoclonal antibody that specifically targets a tumor-associated antigen.

The use of linkers derived from this amino acid can contribute to site-specific conjugation strategies. vulcanchem.com By precisely controlling where the drug is attached to the antibody, a more homogeneous ADC product can be manufactured. This leads to an improved therapeutic index, meaning a better balance between the drug's efficacy and its toxicity to healthy tissues. vulcanchem.com The defined structure of the amino acid linker can influence the stability and pharmacokinetic properties of the resulting ADC.

| Application Area | Function of this compound | Key Advantage | Reference |

|---|---|---|---|

| Antibody-Drug Conjugates (ADCs) | Serves as a linker for site-specific conjugation of cytotoxic drugs to antibodies. | Improves the therapeutic index by creating more homogeneous and stable conjugates. | vulcanchem.com |

| FRET Assays | The nitrophenyl group acts as a quencher for fluorescent dyes. | Enables the design of probes for studying molecular interactions and enzyme activity. | vulcanchem.com |

| Diagnostic Imaging | Acts as a linker to attach imaging agents to targeting biomolecules. | Facilitates targeted delivery of contrast agents for enhanced diagnostic sensitivity. | vulcanchem.com |

Role in Fluorescent Probes and Förster Resonance Energy Transfer (FRET) Assays

The nitrophenyl group of this compound plays a crucial role in the development of fluorescent probes, particularly for Förster Resonance Energy Transfer (FRET) assays. vulcanchem.com FRET is a mechanism describing energy transfer between two light-sensitive molecules (chromophores). In a FRET-based assay, a donor fluorophore is excited by a light source, and if a suitable acceptor molecule is in close proximity, the energy is non-radiatively transferred to the acceptor.

Derivatives of this compound can be incorporated into peptides or other probes where the nitrophenyl moiety functions as an effective quencher (acceptor) for a nearby donor fluorophore. vulcanchem.com The efficiency of this quenching is highly dependent on the distance between the donor and the nitrophenyl group. This property is exploited in designing "turn-on" or "turn-off" fluorescent probes to monitor biological events, such as enzyme cleavage of a peptide substrate, which would separate the donor and quencher, resulting in a detectable change in fluorescence.

Conjugation to Imaging Agents for Diagnostic Purposes

Leveraging the same covalent attachment strategies used in ADCs, this compound can serve as a linker to conjugate imaging agents for diagnostic applications. vulcanchem.com These imaging agents can include radionuclides for Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), paramagnetic ions for Magnetic Resonance Imaging (MRI), or fluorescent dyes for optical imaging.

By attaching these imaging agents to a targeting moiety, such as an antibody or a peptide that recognizes a specific disease marker, the resulting diagnostic probe can accumulate at the site of disease. This targeted delivery enhances the signal from the diseased tissue relative to the surrounding healthy tissue, improving the sensitivity and specificity of the diagnostic imaging technique. The bifunctional nature of this compound provides a stable and defined chemical bridge to construct these sophisticated diagnostic tools. vulcanchem.com

Advanced Analytical and Computational Studies

Development of Analytical Methodologies for Characterization and Quantification

The accurate detection and quantification of 3-amino-3-(4-nitrophenyl)propanoic acid, particularly in complex matrices such as peptide mixtures and biological samples, require sophisticated analytical strategies.

While direct applications of this compound in the routine separation of peptide mixtures are not extensively documented, its structural analogs have been instrumental in the development of advanced techniques for peptide chemistry, particularly in solid-phase peptide synthesis (SPPS). A notable example is the use of a related compound, N-(9-fluorenylmethyloxycarbonyl)-3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propionic acid, as a photocleavable linker. researchgate.net This linker allows for peptides to be synthesized on a solid support and then released under mild UV irradiation, facilitating the purification of the target peptide from the resin and other reagents. researchgate.net

Another related compound, 3-amino-3-(2-nitrophenyl)propionic acid, has been employed as a photosensitive linker for the preparation of C-terminal carboxamides. nih.gov This strategy enables a "single-bead decode" approach where a peptide attached to a single resin bead can be cleaved by light and directly analyzed by mass spectrometry. nih.gov These examples highlight the potential of the this compound scaffold in developing novel tools for peptide analysis. The general workflow for using such linkers in peptide mixture analysis is outlined below:

| Step | Description |

| 1. Immobilization | The linker, derived from a compound like 3-amino-3-(nitrophenyl)propanoic acid, is attached to a solid support resin. |

| 2. Peptide Synthesis | The peptide chain is assembled on the linker-functionalized resin using standard solid-phase peptide synthesis protocols. |

| 3. Cleavage | The synthesized peptide is cleaved from the resin, often under specific conditions such as photolysis for photosensitive linkers. |

| 4. Analysis | The released peptide is then analyzed using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to assess its purity and identity. |

The separation of peptide mixtures is commonly achieved using reversed-phase HPLC (RP-HPLC). lcms.cz The choice of the stationary phase and mobile phase modifiers, such as trifluoroacetic acid (TFA), is critical for achieving optimal separation and peak shape. lcms.cz

The quantification of this compound in biological samples like plasma or urine is essential for pharmacokinetic and metabolic studies. Due to its structure as a non-proteinogenic amino acid, its analysis often requires derivatization to enhance its chromatographic retention and detection sensitivity, especially when present at low concentrations.

A common approach for the quantification of amino acids in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This technique offers high selectivity and sensitivity. A typical workflow involves:

Sample Preparation: Precipitation of proteins from the biological sample using a solvent like acetonitrile. nih.gov

Derivatization: The amino acid is chemically modified. A common method is esterification with an alcohol (e.g., n-butanol) in an acidic medium, which converts the carboxylic acid to its corresponding ester. nih.gov This increases the hydrophobicity of the analyte, improving its retention on a reversed-phase column.

LC Separation: The derivatized analyte is separated from other components in the sample using an appropriate HPLC column.

MS/MS Detection: The analyte is ionized, typically using electrospray ionization (ESI), and detected using multiple reaction monitoring (MRM) mode for high specificity and sensitivity. nih.gov

For trace amine analysis, which shares similarities with amino acid analysis, N-phosphorylation labeling has been shown to significantly improve detection sensitivities. nih.gov This method could potentially be adapted for this compound to achieve lower limits of quantification. The general parameters for a quantification method are summarized in the table below:

| Parameter | Typical Value/Method |

| Lower Limit of Quantification (LLOQ) | 0.01 µmol/L to 1.00 µmol/L (for similar amino acids) nih.gov |

| Linearity (R²) of Calibration Curve | >0.990 nih.gov |

| Accuracy (Relative Error) | < ±15% nih.gov |

| Precision (Intra-day and Inter-day) | < 15% nih.gov |

| Recovery | 80% to 115% nih.gov |

Spectroscopic Characterization for Structural Elucidation (e.g., NMR, FTIR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton at the chiral center, the methylene (B1212753) protons, and the exchangeable protons of the amino and carboxylic acid groups. Based on the analysis of related compounds like 3-(4-aminophenyl)propionic acid and propanoic acid itself, the aromatic protons of the 4-nitrophenyl group would appear as two doublets in the downfield region (typically δ 7.5-8.5 ppm) due to the strong electron-withdrawing effect of the nitro group. chemicalbook.comdocbrown.info The methine proton (CH-NH₂) would likely be a multiplet, and the adjacent methylene protons (-CH₂-COOH) would also show complex splitting patterns due to diastereotopicity. docbrown.info

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carboxyl carbon (around 170-180 ppm), the aromatic carbons (with the carbon attached to the nitro group being the most downfield), the methine carbon, and the methylene carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would provide evidence for the key functional groups. Characteristic absorption bands would be expected for:

N-H stretching of the primary amine (around 3300-3500 cm⁻¹).

O-H stretching of the carboxylic acid (a broad band in the region of 2500-3300 cm⁻¹).

C=O stretching of the carboxylic acid (around 1700-1725 cm⁻¹).

N-O stretching of the nitro group (asymmetric and symmetric stretches typically around 1520 cm⁻¹ and 1340 cm⁻¹, respectively). researchgate.net

C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).

Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed at m/z corresponding to its molecular weight (210.19 g/mol ). sigmaaldrich.com Common fragmentation pathways for similar structures involve the loss of the carboxyl group (-COOH), the amino group (-NH₂), and cleavage of the propanoic acid side chain. docbrown.info The fragmentation of the nitroaromatic ring can also produce characteristic ions.

Computational Modeling and Conformational Analysis

Computational modeling provides valuable insights into the three-dimensional structure and conformational preferences of this compound. Understanding the molecule's preferred conformation is crucial as it can dictate its biological activity and interaction with other molecules.